tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(5-cyanopyridin-2-yl)sulfanylethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-13(2,3)18-12(17)15-6-7-19-11-5-4-10(8-14)9-16-11/h4-5,9H,6-7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAICSEPLKQYKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSC1=NC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation
The thioethyl linker is introduced via nucleophilic substitution between 5-cyanopyridine-2-thiol and 2-bromoethylamine hydrobromide . This reaction proceeds in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) under basic conditions (e.g., potassium carbonate or triethylamine) at 50–80°C for 4–8 hours.
Mechanistic Insight :
The thiolate anion (generated in situ) attacks the electrophilic carbon of the bromoethylamine, displacing bromide. The electron-withdrawing cyano group on the pyridine ring enhances the nucleophilicity of the sulfur atom, accelerating the reaction.
Example Protocol :
Carbamate Protection
The amine intermediate undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) . This step is catalyzed by 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.
Optimization Strategies :
-
Solvent Effects : THF increases reaction homogeneity, while DCM simplifies product isolation.
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Catalysis : DMAP (0.1 eq) reduces reaction time from 12 hours to 2–3 hours.
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Yield : 88–92% after column chromatography (hexane/ethyl acetate gradient).
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Recent patents highlight the use of continuous flow reactors to improve efficiency and safety:
Advantages :
Green Chemistry Approaches
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Solvent Recycling : DMF is recovered via distillation (90% efficiency).
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Catalyst Reuse : DMAP is retained using immobilized catalysts on silica supports, reducing waste.
Comparative Analysis of Methodologies
| Parameter | Batch Synthesis | Continuous Flow |
|---|---|---|
| Reaction Time | 10–12 hours | 1–2 hours |
| Yield | 78–85% | 88–92% |
| Purity | 90–93% | 95–98% |
| Scalability | Limited to 5 kg/batch | >50 kg/day |
| Environmental Impact (E-factor) | 12–15 | 3–5 |
Mechanistic and Kinetic Studies
Rate-Determining Steps
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thioethyl linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives or thioethers.
Scientific Research Applications
Tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Pyridine-Based Carbamate Derivatives
Key Observations :
The thioether linkage (C–S–C) in the target compound confers distinct solubility and oxidation sensitivity relative to ether (C–O–C) or amine-linked analogs (e.g., ethylamino-carbamate in CAS 1417737-30-4) .
Reactivity and Stability: Halogenated derivatives (e.g., 5-bromo or 2-chloro) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the cyano group in the target compound may favor nucleophilic substitution or act as a hydrogen-bond acceptor . The tert-butyl carbamate group universally improves stability against hydrolysis compared to methyl or ethyl carbamates .
Biological Relevance: The thioether group in the target compound may enhance membrane permeability compared to polar ether-linked analogs (e.g., tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate, CAS 139115-92-7) . Cyano-substituted pyridines are frequently used in kinase inhibitors, whereas halogenated analogs are common in agrochemical intermediates .
Q & A
Basic: What synthetic strategies are commonly employed to prepare tert-butyl carbamate derivatives like tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate?
Methodological Answer:
Synthesis typically involves carbamate formation via reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For the target compound, key steps include:
Thioether Formation: Reacting 5-cyanopyridine-2-thiol with a bromoethylamine derivative to introduce the thioethyl group.
Boc Protection: Treating the intermediate amine with Boc anhydride in the presence of a base (e.g., triethylamine) in dichloromethane or THF.
Purification: Column chromatography or recrystallization to isolate the product.
Critical Considerations: Monitor reaction progress via TLC or LC-MS to avoid overprotection. Use inert atmosphere if sensitive functional groups (e.g., cyanide) are present .
Advanced: How can reaction yields be optimized for tert-butyl carbamate derivatives with sterically hindered intermediates?
Methodological Answer:
Steric hindrance, common in pyridine-containing intermediates, can be mitigated by:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates.
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection.
- Temperature Control: Elevated temperatures (40–60°C) improve reaction kinetics but may require shorter reaction times to prevent decomposition.
Data-Driven Example: In a related synthesis, tert-butyl carbamate formation achieved 85% yield using DMF and DMAP at 50°C for 6 hours, compared to 50% yield in THF without catalysis .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and tert-butyl group (δ 1.4 ppm, singlet). The thioethyl group shows characteristic splitting patterns (δ 2.5–3.5 ppm).
- IR Spectroscopy: Confirm carbamate C=O stretch (~1690–1740 cm⁻¹) and nitrile C≡N stretch (~2240 cm⁻¹).
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.
Example: A structurally similar compound, tert-butyl (2-(benzylamino)ethyl)carbamate, showed a tert-butyl singlet at δ 1.36 ppm in 1H NMR and a C=O stretch at 1705 cm⁻¹ in IR .
Advanced: How can overlapping signals in NMR spectra be resolved for pyridine-containing carbamates?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve coupling between pyridine protons and adjacent groups.
- Variable Temperature NMR: Reduce signal broadening caused by dynamic processes (e.g., hindered rotation).
- Deuterated Solvents: Use DMSO-d6 to enhance solubility and resolution for aromatic protons.
Case Study: For tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate, HSQC confirmed correlations between pyridine C-H and protons at δ 6.8–7.2 ppm, resolving overlaps .
Basic: What precautions are necessary for handling tert-butyl carbamates with reactive functional groups (e.g., cyanide)?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Storage: In airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis.
Safety Note: Cyanide-containing compounds require dedicated waste streams and emergency protocols for spills .
Advanced: How can computational methods aid in predicting the reactivity of tert-butyl carbamates in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Model transition states to predict regioselectivity in reactions (e.g., SN2 at the thioethyl group).
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.
- Software Tools: Gaussian, ORCA, or Schrödinger Suite for energy profiling.
Example: MD simulations of tert-butyl carbamate hydrolysis in aqueous DMF identified water clustering as a rate-limiting factor, guiding solvent selection .
Basic: What are typical applications of tert-butyl carbamates in medicinal chemistry research?
Methodological Answer:
- Protecting Groups: Temporarily mask amines during multi-step syntheses (e.g., peptide coupling).
- Prodrug Design: Hydrolyze in vivo to release active amines.
- Targeted Delivery: Functionalize nanoparticles via carbamate linkages.
Case Study: A Boc-protected intermediate was critical in synthesizing WDR5 degraders, enabling controlled amine deprotection .
Advanced: How to address contradictions between theoretical and experimental data in crystallographic studies of tert-butyl carbamates?
Methodological Answer:
- Refinement Software: Use SHELXL to adjust thermal parameters and occupancy for disordered tert-butyl groups .
- Twinned Data Analysis: Apply Hooft parameters in PLATON for pseudo-merohedral twinning.
- Validation Tools: Check R1/wR2 discrepancies with CCDC standards.
Example: SHELXL refinement of a related carbamate resolved disorder in the tert-butyl group, reducing R1 from 0.12 to 0.05 .
Basic: What are the stability profiles of tert-butyl carbamates under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions: Boc groups cleave with TFA or HCl in dioxane (1–4 hours, room temperature).
- Basic Conditions: Stable in aqueous NaOH (pH < 10); prolonged exposure to pH > 12 causes hydrolysis.
Data Table:
| Condition | Stability (25°C) | Half-Life |
|---|---|---|
| 1M HCl (aq.) | Unstable | 2 hours |
| 0.1M NaOH (aq.) | Stable | >24 hours |
Advanced: How to design a kinetic study for tert-butyl carbamate deprotection in complex reaction mixtures?
Methodological Answer:
- In Situ Monitoring: Use ReactIR to track carbonyl peak disappearance (1690–1740 cm⁻¹).
- Quenching Methods: Aliquot reactions into cold bicarbonate solution to halt deprotection.
- HPLC Quantification: Compare integrated peaks of starting material and product over time.
Case Study: A kinetic study of Boc deprotection in TFA/DCM showed pseudo-first-order behavior with k = 0.15 min⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
